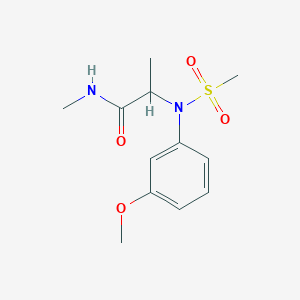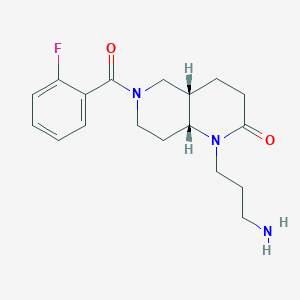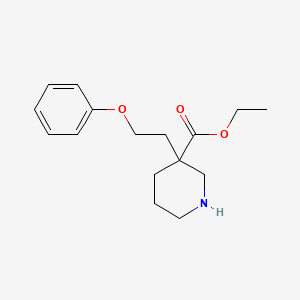
N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)alaninamide, commonly known as "MMMA" is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMMA belongs to the class of small molecule inhibitors that target specific enzymes or proteins involved in various physiological processes.
Mécanisme D'action
MMMA exerts its pharmacological effects by selectively inhibiting the activity of specific enzymes or proteins involved in various physiological processes. For example, MMMA has been shown to inhibit the activity of protein kinase C (PKC), which plays a crucial role in cancer cell proliferation and survival. By inhibiting PKC, MMMA can induce cancer cell death and reduce tumor growth.
Biochemical and Physiological Effects:
MMMA has been shown to have various biochemical and physiological effects, depending on the specific enzyme or protein it targets. For example, in cancer cells, MMMA can induce cell death and reduce tumor growth by inhibiting PKC. In inflammatory diseases, MMMA can reduce inflammation by inhibiting the activity of specific enzymes or proteins involved in the inflammatory process. In neurological disorders, MMMA can improve cognitive function by modulating specific neurotransmitter systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of MMMA is its selectivity towards specific enzymes or proteins, which reduces the risk of off-target effects. MMMA also has good pharmacokinetic properties, making it suitable for drug development. However, one of the limitations of MMMA is its low solubility, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for MMMA research, including:
1. Development of MMMA-based drugs for cancer therapy
2. Investigation of MMMA's effects on specific neurotransmitter systems in neurological disorders
3. Optimization of MMMA's pharmacokinetic properties to improve its efficacy and bioavailability
4. Study of MMMA's effects on specific enzymes or proteins involved in metabolic disorders
5. Development of novel synthetic routes for MMMA to improve its yield and purity
In conclusion, MMMA is a promising small molecule inhibitor with potential therapeutic applications in various diseases. Its selectivity towards specific enzymes or proteins and good pharmacokinetic properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and optimize its pharmacological properties.
Méthodes De Synthèse
MMMA can be synthesized using a multistep synthetic route, which involves the reaction of N-methylalanine with 3-methoxybenzylamine, followed by N-methylation and sulfonylation. The final product is obtained after purification and characterization using various spectroscopic techniques.
Applications De Recherche Scientifique
MMMA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. MMMA has been shown to inhibit the activity of specific enzymes and proteins involved in these diseases, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
2-(3-methoxy-N-methylsulfonylanilino)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-9(12(15)13-2)14(19(4,16)17)10-6-5-7-11(8-10)18-3/h5-9H,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBCCVBJYYWOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)N(C1=CC(=CC=C1)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(3-Methoxyphenyl)methanesulfonamido]-N-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide hydrochloride](/img/structure/B5493615.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5493623.png)
![2-[4-({[2-(2-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide hydrochloride](/img/structure/B5493637.png)

![2-{[3-(phenylthio)propanoyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5493645.png)
![7-chloro-2-[2-(5-nitro-2-furyl)vinyl]-4-quinolinecarboxylic acid](/img/structure/B5493650.png)

![N-(tert-butyl)-2-(2-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5493671.png)
![4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5493672.png)
![benzyl N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]alaninate](/img/structure/B5493677.png)

![methyl 4-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]benzoate](/img/structure/B5493684.png)
![N-(2,4-dimethylphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5493686.png)